nickel iodide hexahydrate

Description

Significance in Contemporary Inorganic Chemistry and Materials Science

Nickel iodide hexahydrate serves as a significant compound in both inorganic chemistry and materials science, primarily due to the reactivity of the nickel(II) center and its utility as a precursor and catalyst.

In inorganic and coordination chemistry , nickel(II) iodide and its hydrated form are extensively used as starting materials for the synthesis of other nickel compounds and coordination complexes. echemi.comlaboratorynotes.com The nickel(II) ion can exist in various coordination numbers and geometries, leading to the formation of diverse complexes with different ligands, often accompanied by distinct color changes and interesting magnetic and spectroscopic properties. laboratorynotes.comlibretexts.org For instance, it reacts with triphenylphosphine (B44618) (PPh₃) and potassium iodide (KI) to form the coordination complex Ni(PPh₃)₃I₂, a reaction that highlights the principles of ligand coordination to a central metal ion. brainly.com

In materials science and catalysis , nickel iodide finds application as a catalyst in industrial carbonylation reactions. wikipedia.orgwikiwand.comnih.gov Complexes derived from hydrated nickel iodide have been effectively used in cross-coupling reactions, a fundamental process in organic synthesis. wikipedia.orgwikiwand.com Recent research has also demonstrated the use of nickel halide hexahydrates, such as nickel chloride hexahydrate, in conjunction with other reagents for the halogenation of arenes, showcasing the catalytic potential of simple nickel salts. nih.gov Furthermore, other hydrated nickel halides have been explored to enhance the performance of materials in energy applications. For example, nickel chloride hexahydrate has been used as an additive to the tin(IV) oxide electron transport layer in perovskite solar cells, resulting in significantly improved power conversion efficiency and open-circuit voltage by reducing defect states. rsc.org

Table 2: Research Applications of Nickel Iodide and its Hydrates

| Field | Specific Application | Research Finding | References |

|---|---|---|---|

| Catalysis | Carbonylation Reactions | NiI₂ is an effective catalyst for the addition of carbon monoxide to organic compounds. | wikipedia.orgwikiwand.comnih.gov |

| Cross-Coupling Reactions | Complexes derived from hydrated nickel iodide are used in cross-coupling synthesis. | wikipedia.orgwikiwand.com | |

| Halogenation of Arenes | Catalytic systems using nickel chloride hexahydrate with a halide source (NaI) can effectively iodinate arenes. | nih.gov | |

| Coordination Chemistry | Precursor for Complexes | Serves as a starting material for a wide variety of nickel(II) coordination complexes. | echemi.comlaboratorynotes.com |

| Materials Science | Perovskite Solar Cells | Doping an electron transport layer with nickel chloride hexahydrate improved solar cell efficiency from 15.49% to 17.36%. | rsc.org |

Current Research Trajectories and Future Directions

The exploration of nickel iodide and its hydrated forms continues to open new avenues in advanced materials and technology. A significant recent discovery has identified anhydrous nickel iodide (NiI₂) as a material with exceptionally strong magnetoelectric coupling, a property where magnetic fields can be influenced by electric fields and vice versa. notebookcheck.net

This finding positions NiI₂ as a highly promising candidate for the development of next-generation technologies, including:

Ultra-fast, High-Density Memory Devices: The strong magnetoelectric effect could lead to memory devices that are significantly faster, smaller, and more energy-efficient than current technologies. notebookcheck.net

Quantum Computing: The unique properties of NiI₂ could be harnessed to create tiny, efficient connections within quantum computers. notebookcheck.net

Advanced Chemical Sensors: The material's responsive nature makes it a potential component for highly sensitive chemical sensors for applications in quality control and other fields. notebookcheck.net

Current research is focused on a deeper understanding of these properties through advanced computational calculations and experimental techniques, such as using femtosecond laser pulses to observe the material's magnetoelectric response. notebookcheck.net Future work will likely involve exploring methods to enhance the capabilities of NiI₂ and searching for other materials with similar promising properties. notebookcheck.net Additionally, research into the development of novel nickel complexes for various catalytic applications remains an active field, with studies demonstrating the in situ formation of catalytically active nickel complexes from precursors like nickel chloride hexahydrate for reactions such as CO₂ fixation. rsc.org

Properties

IUPAC Name |

diiodonickel;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSOYFJDSVROOT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ni](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12I2NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of Nickel Iodide Hexahydrate Systems

Crystallographic Investigations

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing fundamental insights into its chemical and physical properties.

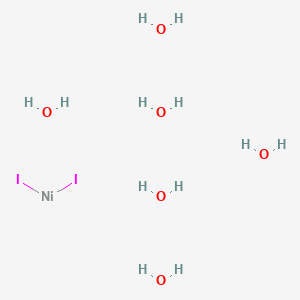

Single-crystal X-ray diffraction (SCXRD) provides the most detailed information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions. For nickel iodide hexahydrate, the core structural unit is the hexaaquanickel(II), [Ni(H₂O)₆]²⁺, cation.

In numerous crystallographic studies of related hexaaquated nickel(II) salts, such as those with chloride, sulfate (B86663), or nitrate (B79036) counter-anions, the [Ni(H₂O)₆]²⁺ cation is consistently shown to possess a nearly ideal octahedral geometry. researchgate.netnih.govnih.goviucr.org The central Ni²⁺ ion is coordinated by the oxygen atoms of six water molecules. The Ni-O bond lengths in these complexes typically range from 2.03 Å to 2.07 Å. nih.goviucr.org The O-Ni-O angles between adjacent water ligands are close to the ideal 90°, while those between trans-ligands are approximately 180°, confirming the octahedral coordination. nih.goviucr.org

Table 1: Typical Bond Parameters for the [Ni(H₂O)₆]²⁺ Cation (from analogous structures)

| Parameter | Typical Value Range | Reference Compound Examples |

|---|---|---|

| Ni-O Bond Length | 2.03 - 2.07 Å | Ni(H₂O)₆ nih.gov, [Ni(H₂O)₆]Cl₂ iucr.org |

| cis O-Ni-O Bond Angle | ~90° | Ni(H₂O)₆ nih.gov, [Ni(H₂O)₆]Cl₂ iucr.org |

| trans O-Ni-O Bond Angle | ~180° | Ni(H₂O)₆ nih.gov, [Ni(H₂O)₆]Cl₂ iucr.org |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, determine phase purity, and analyze the structure of polycrystalline materials, including powders and thin films. The diffraction pattern obtained is a fingerprint of the crystalline material, with peak positions related to the unit cell dimensions and peak intensities related to the arrangement of atoms within the cell.

For this compound, PXRD would be used to confirm the formation of the desired crystalline phase and to ensure the absence of anhydrous NiI₂ or other impurities. The analysis of PXRD patterns from analogous hydrated nickel salts, such as NiCl₂·6H₂O or NiSO₄(H₂O)₆, demonstrates the utility of this technique in monitoring structural changes during processes like dehydration. researchgate.netsemanticscholar.org

While the creation of thin films of a highly hydrated salt like this compound is challenging due to its tendency to lose water, PXRD would be the primary method to assess the crystallinity and preferred orientation of such a film if it were deposited on a substrate. The broadness of the diffraction peaks can also provide information about the average crystallite size within the material. jcsp.org.pk

Hydrated salts frequently undergo structural phase transitions upon changes in temperature or pressure, most commonly involving the loss of water molecules. This compound has a reported melting point of 43 °C, at which it begins to lose its water of hydration, representing a transition from the crystalline hexahydrate phase. wikipedia.org

Detailed thermal analysis (Thermogravimetry and Differential Scanning Calorimetry) of analogous compounds like nickel nitrate hexahydrate, Ni(H₂O)₆₂, provides insight into the expected behavior of the iodide salt. The thermal decomposition of Ni(H₂O)₆₂ proceeds in distinct stages:

Initial loss of several water molecules at temperatures just above ambient. researchgate.net

Further dehydration at higher temperatures to form the anhydrous salt. researchgate.net

Decomposition of the anhydrous salt at significantly higher temperatures to yield nickel oxide. researchgate.net

A similar multi-stage dehydration process is expected for this compound, where heating would first lead to the formation of lower hydrates and eventually anhydrous nickel iodide (NiI₂). This dehydration constitutes a series of structural phase transitions, which can be monitored by temperature-dependent PXRD, showing the disappearance of the hexahydrate phase and the emergence of new crystalline phases corresponding to the lower hydrates or the anhydrous form. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides complementary information to diffraction methods, particularly regarding chemical bonding, vibrational modes, and electronic states.

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of molecules. For this compound, the IR spectrum is dominated by the vibrations of the coordinated water molecules within the [Ni(H₂O)₆]²⁺ cation.

The key features in the IR spectrum arise from the following modes of the coordinated water:

O-H Stretching: A strong, broad absorption band is typically observed in the 3000-3500 cm⁻¹ region. This broadening is a result of extensive hydrogen bonding between the water ligands and the iodide anions.

H-O-H Bending: A distinct peak, often referred to as the scissoring mode, appears around 1600-1630 cm⁻¹.

Ni-O Stretching and other low-frequency modes: In the far-infrared region (below 600 cm⁻¹), vibrations corresponding to the stretching of the Ni-O coordination bonds and various rocking or wagging modes of the water molecules are expected.

The presence of these characteristic bands confirms the hydrated nature of the complex and provides information about the strength of the hydrogen bonding network.

Table 2: Characteristic Infrared Vibrational Modes for [Ni(H₂O)₆]²⁺

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3000 - 3500 | O-H stretching, broad due to hydrogen bonding |

| δ(H-O-H) | 1600 - 1630 | H-O-H bending (scissoring) mode |

| ν(Ni-O) | < 600 | Stretching of the nickel-oxygen coordination bond |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. For this compound, XPS is used to confirm that the nickel is in the +2 oxidation state.

The Ni 2p region of the XPS spectrum is characteristic of the nickel oxidation state. It consists of two main peaks, the Ni 2p₃/₂ and Ni 2p₁/₂, due to spin-orbit coupling. For Ni(II) compounds, these main peaks are accompanied by strong satellite features at higher binding energies, which arise from shake-up processes.

The analysis of the Ni 2p spectrum for nickel iodide is complicated by an overlap between the Ni 2p₁/₂ region and the I 3p₃/₂ peak from the iodide counter-ion. However, the Ni 2p₃/₂ peak is typically found at a binding energy of approximately 855-856 eV for Ni(II) species, which distinguishes it from metallic nickel (≈852.6 eV) and Ni(III) species (≈856.1 eV). The presence and shape of the satellite peak at approximately 6 eV above the main Ni 2p₃/₂ peak is also a strong indicator of the Ni(II) oxidation state.

Table 3: Typical XPS Binding Energies for Nickel Species

| Species | Ni 2p₃/₂ Binding Energy (eV) | Key Feature |

|---|---|---|

| Metallic Ni | ~852.6 | - |

| Ni(II) | ~855 - 856 | Strong satellite peak ~6 eV higher |

| Ni(III) | ~856.1 | Different satellite structure |

Compound Index

UV-Visible Spectroscopy for Electronic Structure and Optical Properties

The optical properties and electronic structure of this compound, NiI₂·6H₂O, are primarily dictated by the presence of the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺. In this complex, the nickel(II) ion is in an octahedral coordination environment, surrounded by six water molecules acting as ligands. This arrangement is responsible for the compound's characteristic bluish-green color. wikipedia.org

UV-Visible spectroscopy is a key technique for probing the electronic transitions within the d-orbitals of the Ni²⁺ ion. The Ni²⁺ ion has a d⁸ electron configuration. In an octahedral ligand field, the d-orbitals split into two energy levels: a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (dx²-y², dz²). The energy difference between these levels is denoted as Δo (or 10Dq).

The absorption of light in the visible region corresponds to the promotion of electrons from the ground state (³A₂g) to higher energy states. For the [Ni(H₂O)₆]²⁺ ion, three spin-allowed electronic transitions are typically observed. These transitions from the ³A₂g ground state to the excited states ³T₂g, ³T₁g(F), and ³T₁g(P) give rise to characteristic absorption bands.

The aqueous solution spectrum of the [Ni(H₂O)₆]²⁺ ion shows two main absorption peaks in the visible range and one in the near-infrared. docbrown.info The bluish-green appearance of the compound is a result of its absorption of light in the red and blue-violet regions of the spectrum, while transmitting light in the green wavelengths. docbrown.info

Below is a table summarizing the typical absorption bands and their corresponding electronic transitions for the hexaaquanickel(II) ion, which is the chromophore in this compound.

| Absorption Maximum (λmax) | Wavenumber (cm⁻¹) | Assigned Electronic Transition | Spectral Region |

| ~1150 nm | ~8700 | ³A₂g → ³T₂g | Near-Infrared |

| ~700 nm | ~14300 | ³A₂g → ³T₁g(F) | Red |

| ~400 nm | ~25000 | ³A₂g → ³T₁g(P) | Violet |

| Data derived from typical spectra for octahedral [Ni(H₂O)₆]²⁺ complexes. docbrown.info |

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the decomposition of this compound upon heating. These methods provide critical information on the thermal stability and the nature of the decomposition process, which for this compound is primarily characterized by the sequential loss of its six water molecules of hydration.

This compound is known to lose its water of hydration upon heating, with a reported melting/decomposition point of 43 °C. wikipedia.org A complete thermal analysis would reveal a multi-step dehydration process.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For NiI₂·6H₂O, a TGA curve would exhibit distinct steps, each corresponding to the loss of a specific number of water molecules. The final mass would correspond to that of anhydrous nickel iodide (NiI₂).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The dehydration of this compound is an endothermic process, meaning it requires energy input. A DSC curve would therefore show a series of endothermic peaks, each corresponding to a dehydration step observed in the TGA.

| Temperature Range (°C) | Mass Loss (%) | Molecules of H₂O Lost | Corresponding Endotherm (DSC) | Resulting Compound |

| 40 - 80 | ~17.1 | 4 | Peak 1 | NiI₂·2H₂O |

| 80 - 130 | ~8.6 | 2 | Peak 2 | NiI₂ |

| > 780 | - | - | Peak 3 (Decomposition) | Ni + I₂ |

| This table represents a theoretical model of stepwise dehydration. Actual temperatures and the number of water molecules lost in each step can vary based on experimental conditions like heating rate and atmosphere. |

Investigating the kinetics and mechanism of the thermal dehydration of this compound provides deeper insight into how the water molecules are liberated from the crystal lattice. Such studies involve analyzing TGA data obtained under various conditions (e.g., different heating rates) to determine kinetic parameters like the activation energy (Ea), the pre-exponential factor (A), and the reaction mechanism.

The dehydration process of hydrated salts is a solid-state reaction that can be described by various kinetic models. Common models applicable to such decompositions include:

Nucleation models: Where the reaction begins at specific points (nuclei) and grows.

Geometrical contraction models (Phase boundary): Where the reaction proceeds from the surface of the crystal inwards at a constant rate (R3 model). zenodo.org

Diffusion models (D3, D4): Where the rate is controlled by the diffusion of the gaseous product (water vapor) through the solid product layer. zenodo.org

Reaction-order models (F1): Simple first-order decay models. zenodo.org

For analogous systems like hydrated nickel chloride, studies have shown that the dehydration mechanism can depend on the surrounding atmosphere. zenodo.org For instance, in an inert atmosphere, the dehydration may follow a phase-boundary model, while in static air, a diffusion-controlled mechanism might be dominant. zenodo.org The activation energy for each step of the dehydration can be calculated using methods like the Coats-Redfern approximation. researchgate.net A full kinetic investigation of NiI₂·6H₂O would involve fitting experimental TGA data to these various models to determine the best-fit mechanism for each dehydration step and calculate the associated activation energies.

Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of crystalline materials at the microscale. An SEM analysis of this compound would provide detailed information regarding its crystal habit (the characteristic external shape), particle size distribution, and surface texture.

By scanning a focused beam of electrons over a sample, SEM generates high-resolution images that reveal topographical features. For a crystalline powder of NiI₂·6H₂O, SEM analysis could be used to:

Determine Crystal Shape: Observe the well-defined facets and angles characteristic of its crystal system.

Assess Particle Size and Agglomeration: Measure the dimensions of individual crystals and observe how they cluster or agglomerate.

Examine Surface Features: Identify surface defects, growth steps, or the presence of smaller crystallites on the surface of larger ones.

This information is crucial for understanding how synthesis conditions affect the physical properties of the material and for quality control in its applications.

Atomic Force Microscopy (AFM) provides even higher resolution imaging of surfaces, capable of resolving features down to the nanometer scale. Unlike SEM, AFM uses a physical probe (a sharp tip on a cantilever) to scan the sample surface, allowing for the generation of a three-dimensional topographical map with exceptional detail.

For this compound, AFM would be instrumental in the nanoscale characterization of its crystal surfaces. Specific applications of AFM would include:

Visualizing Crystal Growth Steps: The surfaces of solution-grown crystals are often not perfectly flat but consist of a series of terraces or steps. AFM can measure the height of these steps, which typically corresponds to integer or half-integer multiples of the unit cell dimensions.

Identifying and Characterizing Defects: Nanoscale defects such as screw dislocations, etch pits, or surface vacancies can be directly imaged. The density and nature of these defects can significantly influence the material's chemical and physical properties.

Measuring Surface Roughness: AFM provides quantitative data on the root-mean-square (RMS) roughness of the crystal facets, offering insight into the quality of the crystal surface. nih.gov

Theoretical and Computational Investigations of Nickel Iodide Hexahydrate and Nickel Ii Iodide Systems

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and behavior of nickel-containing systems. These approaches allow for a detailed examination of molecular structures, energetics, and spectroscopic properties that are often challenging to probe experimentally.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT calculations have been effectively employed to investigate the gas-phase structure of the paramagnetic (S=1) six-coordinate [Ni(H₂O)₆]²⁺ cation, which is the core component of nickel iodide hexahydrate. acs.orgacs.orgnih.gov

These calculations reveal significant interligand hydrogen bonding within the [Ni(H₂O)₆]²⁺ complex. acs.org The predicted structure deviates from a perfect octahedron as a consequence of these interactions between the hydrogen atoms of one water ligand and the oxygen atom of a neighboring one. acs.org The calculated bond lengths and angles generally show reasonable agreement with available crystallographic data. acs.orgnih.gov For instance, the mean calculated Ni-O bond length in [Ni(H₂O)₆]²⁺ is approximately 2.093 Å. acs.orgacs.orgnih.gov

A computational study using DFT with the B3PW91 functional investigated the stability of nickel-aqua complexes. The results from Natural Bond Orbital (NBO) analysis indicated a charge of +1.390 on the nickel atom in [Ni(H₂O)₆]²⁺, highlighting the electronic distribution within the complex. universepg.com

Interactive Data Table: Calculated Structural Parameters for [Ni(H₂O)₆]²⁺ from DFT Studies

| Parameter | Calculated Value | Experimental Mean | Reference |

| Ni-O Bond Length | 2.093 Å | 2.056(22) Å | acs.orgacs.org |

| O-Ni-O Angle (with H-bonding) | 85.1° | - | acs.org |

| O-Ni-O Angle (without H-bonding) | 95.7° | - | acs.org |

| Charge on Ni | +1.390 e | - | universepg.com |

To study the behavior of ions in solution, where the environment plays a crucial role, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful technique. This method treats the central ion and its immediate coordination sphere (the QM region) with high-level quantum mechanics, while the surrounding solvent molecules (the MM region) are described using classical molecular mechanics force fields.

QM/MM molecular dynamics simulations have been performed to investigate the hydration structure of the Ni(II) ion in water. researchgate.net These simulations provide a more realistic model of the ion in its aqueous environment compared to gas-phase calculations. The results from Hartree-Fock level QM/MM-MD simulations for the hydrated Ni(II) ion are in good agreement with experimental values for its structural parameters. researchgate.net Such simulations have also been instrumental in studying the dynamics of water exchange reactions around the Ni(II) ion, revealing a dissociative mechanism that aligns with experimental observations. researchgate.net

Modeling of Electronic Structure, Bonding Interactions, and Magnetic Properties

The electronic structure of nickel(II) iodide is of significant interest due to its magnetic properties. The anhydrous form, NiI₂, is a paramagnetic black solid. wikipedia.org Theoretical studies on related nickel(II) halide complexes have shown that the substitution of different halide ions can lead to significant antiferromagnetic interactions between adjacent Ni²⁺ ions through a "through-space two-halide exchange" mechanism. warwick.ac.uk In these systems, even when the distance between halide ions is more than double their van der Waals radius, they can still mediate notable magnetic interactions. warwick.ac.uk

Recent research has identified nickel(II) iodide as a material exhibiting p-wave magnetism at low temperatures (around 60 K), where the atomic spins arrange in a spiral pattern. wikipedia.orgwikiwand.com This discovery has spurred theoretical modeling to understand this unconventional magnetic state, which could have applications in spintronics. wikipedia.orgwikiwand.com Atomic multiplet calculations on NiI₂ have confirmed a covalent Ni 3d ground state with a significantly reduced spin moment, providing insight into the intrinsic nature of its magnetism. ox.ac.uk

Simulation of Reaction Mechanisms in Nickel-Containing Catalytic Systems

Nickel complexes are widely used as catalysts in various chemical transformations. Computational simulations are crucial for elucidating the mechanisms of these reactions, including the roles of redox processes and proton-coupled electron transfer.

Proton-coupled electron transfer (PCET) is a fundamental process in many catalytic reactions involving metal complexes, including those of nickel. nih.govdigitellinc.comrsc.org Theoretical methods are employed to investigate the mechanisms of PCET in nickel-catalyzed reactions, such as hydrogen oxidation and production. pnnl.gov These studies explore different pathways, including sequential proton transfer-electron transfer (PT-ET) and electron transfer-proton transfer (ET-PT), as well as concerted mechanisms. nih.govpnnl.gov

For instance, theoretical analysis of nickel molecular electrocatalysts for H₂ oxidation has shown that the mechanism can depend on the specific ligands attached to the nickel center. pnnl.gov The investigation of mononuclear nickel(II) hydroxide (B78521) complexes has highlighted their role in PCET reactions, where the thermochemical driving force can be evaluated using parameters like pKₐ and reduction potentials. nih.govacs.org These fundamental studies on PCET in nickel complexes provide a conceptual basis for understanding the potential catalytic activity of systems involving hydrated nickel ions, such as aqueous solutions of this compound.

Applications and Functional Research Leveraging Nickel Iodide Hexahydrate

Catalysis in Organic and Inorganic Transformations

Nickel iodide compounds, including the hexahydrate form, have found notable applications in the field of homogeneous catalysis. mit.edunih.govmdpi.com The bluish-green crystalline solid dissolves in water and other polar solvents, making it a convenient source of Ni(II) ions for generating catalytically active species in solution. mit.edu Its role spans several key areas of synthetic chemistry, from the formation of carbon-carbon bonds to the activation of small molecules like carbon monoxide and carbon dioxide.

As a homogeneous catalyst, nickel iodide hexahydrate offers the advantage of high reactivity and selectivity under relatively mild conditions. The nickel center can exist in various oxidation states (commonly 0, +1, +2, +3), allowing it to participate in diverse catalytic cycles involving oxidative addition, reductive elimination, and single-electron transfer (SET) processes. mdpi.comresearchgate.net The iodide anions can influence the electronic properties and stability of catalytic intermediates, distinguishing its activity from other nickel salts like chlorides or bromides. mit.edu

Nickel iodide has established industrial applications as a catalyst in carbonylation reactions, which involve the introduction of carbon monoxide (CO) into organic molecules. mit.edumdpi.comolemiss.edu It is a key component in catalyst systems for the synthesis of acetic acid from reactants like methanol. chemistryworld.com In these processes, the nickel component, facilitated by an iodide promoter, effectively catalyzes the insertion of CO. chemistryworld.com

Research into ester carbonylation has also highlighted the role of iodide salts. While nickel acetate (B1210297) can be used, the substitution with nickel iodide has been shown to increase catalytic activity. Iodide salts are recognized as effective promoters in carbonylation reactions, capable of accelerating the regeneration of key intermediates like methyl iodide. d-nb.info

Table 1: Examples of Nickel-Catalyzed Carbonylation Reactions

| Reactant | CO Pressure | Catalyst System Component | Product | Reference |

|---|---|---|---|---|

| Methanol | Elevated | Nickel Component + Iodide Component | Acetic Acid | chemistryworld.com |

| Aryl Iodides | 1 atm | Nickel Catalyst / Alcohols | (Hetero)aromatic Esters | rsc.org |

| Alkyl Esters | - | (IPr)Ni(CO)3 / MeI | Anhydride Products | d-nb.info |

Complexes derived from hydrated nickel iodide are utilized in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C and C-heteroatom bonds. mit.edumdpi.com Nickel(II) compounds serve as stable, air-tolerant precatalysts that are reduced in situ to the catalytically active Ni(0) or Ni(I) species. olemiss.edu

Nickel iodide has niche but important applications as a reagent and co-catalyst in organic transformations mediated by samarium(II) iodide (SmI₂). mit.edumdpi.comolemiss.edu SmI₂ is a powerful single-electron reducing agent, but its reactivity can be finely tuned with additives. eurekalert.orgresearchgate.net

In these reactions, nickel(II) salts act as a catalytic additive. eurekalert.org Mechanistic studies have revealed that the SmI₂ initially reduces the Ni(II) salt to Ni(0). This highly reactive Ni(0) species then participates in its own catalytic cycle, often involving organometallic chemistry, which runs parallel to or intercepts the SmI₂-mediated pathway. eurekalert.org This synergistic relationship drastically alters the reaction mechanism compared to using SmI₂ alone and enables transformations that are otherwise difficult to achieve. eurekalert.org

The conversion of carbon dioxide into valuable chemicals is a critical area of research for sustainability. Nickel-based catalysts are actively explored for various CO₂ fixation reactions, including electrochemical reduction, cycloaddition, and hydrogenation, due to their electronic properties and cost-effectiveness. mdpi.comnih.gov Nickel catalysts can facilitate the reduction of CO₂ to products like carbon monoxide (CO) or hydrocarbons. nih.govnih.gov For instance, certain nickel complexes are effective in the [2+2+2] cycloaddition of CO₂ and diynes to form 2-pyrones. researchgate.net

While a wide array of nickel complexes and materials have been developed for these purposes, the specific role of this compound is less direct. It can, however, serve as a precursor to generate catalytically active nickel species. The principles of nickel catalysis in CO₂ activation suggest that a Ni(II) source like nickel iodide could be used to form active catalysts for processes like CO₂ reduction, where the nickel center mediates electron transfer to the CO₂ molecule. olemiss.edu

A modern approach in synthetic chemistry combines nickel catalysis with photoredox catalysis to drive reactions under exceptionally mild conditions using visible light. In these dual catalytic systems, a photocatalyst absorbs light and engages in single-electron transfer to activate a stable Ni(II) precatalyst, such as one derived from nickel iodide. researchgate.net

This process generates highly reactive Ni(I) or Ni(0) intermediates that can then enter a catalytic cycle. researchgate.net This strategy has been successfully applied to challenging reactions like C-S cross-coupling and C-H functionalization. The iodide anion itself can play a crucial role in the photoredox cycle. In some systems, iodide has been shown to be an effective reductive quencher for the excited state of the photocatalyst, facilitating the generation of the key intermediates that reduce the Ni(II) precatalyst and sustain the catalytic cycle.

Table 2: Components in a General Photoredox/Nickel Dual Catalysis System

| Component | Function | Example | Reference |

|---|---|---|---|

| Photocatalyst | Absorbs light, initiates electron transfer | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | researchgate.net |

| Ni(II) Precatalyst | Source of the active nickel catalyst | NiBr₂·diglyme, NiI₂ | mit.eduresearchgate.net |

| Substrate 1 | e.g., Aryl Halide | Aryl Iodide, Aryl Bromide | researchgate.net |

| Substrate 2 | e.g., Coupling Partner | Thiol, Amine | researchgate.net |

| Sacrificial Reductant/Oxidant | Regenerates photocatalyst | Amine, Hantzsch Ester | - |

| Light Source | Provides energy to excite photocatalyst | Blue LEDs | researchgate.net |

Materials Science and Engineering Applications

This compound serves as a versatile precursor and functional material in various domains of materials science and engineering. Its utility stems from the properties of nickel and iodine, enabling its use in the synthesis of advanced materials for electronic, magnetic, and energy applications. Researchers are exploring its potential in creating thin films, novel magnetic systems, two-dimensional materials, and components for electrochemical devices.

Precursor for Thin Film Deposition Techniques

As a water-soluble nickel salt, this compound is a candidate for solution-based deposition methods for creating thin films. These techniques are often cost-effective and allow for the synthesis of materials on various substrates.

Nickel(II) oxide (NiO) is a p-type semiconductor with a wide direct band gap (3.6–4.0 eV), making it a valuable material for transparent electronics. Various nickel salts, including nickel nitrate (B79036), nickel chloride, and nickel acetate, are commonly used as precursors to fabricate NiO thin films through techniques like chemical spray pyrolysis, spin coating, and chemical bath deposition (CBD). intimal.edu.myresearchgate.netresearchgate.net

In a typical spray pyrolysis process, a solution of a nickel salt, such as nickel chloride hexahydrate, is sprayed onto a heated substrate. osti.gov The properties of the resulting NiO film, such as thickness, crystal structure, and conductivity, are highly dependent on deposition parameters like precursor concentration and substrate temperature. intimal.edu.myosti.gov For instance, studies have shown that the grain size and band gap of NiO films can be controlled by adjusting the volume of the sprayed solution or through aging the precursor solution. intimal.edu.my Similarly, the sol-gel and spin coating methods utilize nickel salt solutions to produce NiO films with high optical transmission in the visible range. researchgate.net

While this compound is less commonly cited than its chloride or nitrate counterparts in the literature for NiO deposition, its principle as a soluble nickel source makes it a potential precursor for these solution-based methods. The general process involves dissolving the precursor in a suitable solvent, depositing it onto a substrate, and then applying a thermal annealing process to convert the precursor film into nickel oxide. researchgate.netmdpi.com

| Precursor | Deposition Method | Resulting Optical Band Gap (eV) | Key Findings |

|---|---|---|---|

| Nickel Nitrate | Spray Pyrolysis | 3.5 | Produces films with high optical transmittance (60-65%). |

| Nickel Chloride | Spray Pyrolysis | 3.2 - 3.58 | Film properties are strongly dependent on precursor concentration and volume. intimal.edu.myosti.gov |

| Nickel Acetate | Spray Pyrolysis | 3.43 | Results in polycrystalline NiO films with a cubic crystal structure. |

| Nickel Sulfate (B86663) | Chemical Bath Deposition | Not specified | Film growth competes with homogeneous particle formation in the bath. researchgate.net |

| Device Structure | NiOₓ Fabrication Method | Power Conversion Efficiency (PCE) | Key Improvement Strategy |

|---|---|---|---|

| Cs0.2FA0.8PbI2.8Cl0.2 Perovskite | From Nickel Formate (B1220265) Dihydrate | Enhanced from 18.9% to 20.2% | Interfacial modification with phenethylammonium iodide (PEAI). acs.org |

| CH3NH3PbI3 Perovskite | Thermal oxidation of Ni film | 7.75% | Optimizing oxidation temperature (450 °C) for smoother surface morphology. semanticscholar.org |

| Not Specified Perovskite | Not Specified | 17.28% | Surface modification of NiOₓ with NH4PF6 to reduce defects. rsc.org |

Development and Synthesis of Magnetic Materials

Nickel iodide is a significant compound in the research and development of magnetic materials. wikipedia.org Its applications range from serving as a precursor for nickel-based magnetic nanoparticles to exhibiting novel magnetic phenomena in its crystalline form. wikipedia.orgjchemrev.com

Various chemical methods utilize nickel salts like nickel chloride hexahydrate or nickel nitrate hexahydrate to synthesize magnetic nanoparticles (MNPs) of nickel or nickel oxide. jchemrev.comjchemrev.com For instance, the chemical reduction method can produce fine nickel particles by using a nickel salt in combination with a reducing agent like sodium borohydride (B1222165) or hydrazine (B178648) hydrate. jchemrev.comjchemrev.comrsc.org The sol-gel method is another technique used to synthesize NiO magnetic nanoparticles, offering good control over particle size and crystallinity. jchemrev.com

More directly, crystalline nickel iodide (NiI₂) has been identified as a material exhibiting a rare form of magnetism known as p-wave magnetism. sciencealert.com This state, observed below 60 K, involves the spins of nickel atoms arranging into a spiral pattern. wikipedia.orgsciencealert.com This novel magnetic ordering combines ferromagnetism and antiferromagnetism, and importantly, it can be manipulated with a small electric field. sciencealert.com This discovery opens pathways for developing new spintronic devices, which use electron spin to store memory or compute, potentially leading to more compact, ultrafast, and energy-efficient technologies. sciencealert.com

Exploration as a Precursor for Two-Dimensional (2D) Materials

Nickel iodide (NiI₂) is a layered van der Waals (vdW) material, making it a subject of intense research in the field of two-dimensional (2D) materials. 2dsemiconductors.com The crystal structure consists of individual NiI₂ sheets that are held together by weak vdW forces, similar to graphene. 2dsemiconductors.com This weak interlayer interaction allows for the relatively easy exfoliation of the bulk crystal to obtain monolayers or few-layer sheets. 2dsemiconductors.com

Recent studies have highlighted 2D NiI₂ sheets as promising intrinsic ferromagnetic semiconductors. 2dsemiconductors.com Theoretical calculations predict a semiconducting band gap of around 1.25 eV for monolayer NiI₂, which is comparable to silicon. This combination of semiconducting and ferromagnetic properties in a 2D material is highly sought after for applications in spintronics and advanced electronics. The synthesis of high-purity NiI₂ crystals, often through self-flux zone growth techniques, is crucial for exploring these exotic physical phenomena, as even small amounts of impurities can mask the desired magnetic behavior. 2dsemiconductors.com

| Property | Value / Description | Significance |

|---|---|---|

| Material Type | Layered van der Waals (vdW) material. 2dsemiconductors.com | Allows for mechanical exfoliation to produce 2D monolayers. 2dsemiconductors.com |

| Magnetic Property | Intrinsic ferromagnetic semiconductor. 2dsemiconductors.com | Combines magnetic and semiconducting behavior in a single 2D material. 2dsemiconductors.com |

| Monolayer Band Gap | ~1.25 eV (theoretical). 2dsemiconductors.com | Suitable for electronic and optoelectronic applications. 2dsemiconductors.com |

| Exfoliation Energy | Smaller than graphene or MoS₂. 2dsemiconductors.com | Indicates that it is relatively easy to yield monolayers. 2dsemiconductors.com |

Design and Fabrication of Electrochemical Devices (e.g., Energy Storage)

Nickel compounds, particularly nickel oxides and hydroxides, are key materials in the design of electrochemical energy storage devices such as batteries and supercapacitors. pageplace.dersc.orgmdpi.com this compound can serve as a soluble precursor for the synthesis of these active electrode materials.

Nickel hydroxide (B78521) (Ni(OH)₂) is a battery-type material used in hybrid energy storage systems. rsc.org These systems aim to combine the high energy density of batteries with the high power density of supercapacitors. For example, a hybrid device can be fabricated using a Ni(OH)₂ positive electrode and a graphene-based negative electrode. rsc.org Similarly, nickel cobalt oxide (NiCo₂O₄) has been investigated as a composite anode material that enhances the pseudocapacitive properties of an electrode, thereby improving both energy storage capacity and power density. mdpi.com

The synthesis of these nickel-based active materials often involves precipitation from an aqueous solution. This compound, by providing a source of Ni²⁺ ions upon dissolution, can be used in these precipitation reactions to form nickel hydroxide or be incorporated into more complex oxide structures through hydrothermal or sol-gel processes. The performance of the final energy storage device is critically dependent on the morphology, crystallinity, and surface area of the synthesized electrode material.

Sensing Applications, Including Gas Sensing

A comprehensive review of scientific literature did not yield specific studies where this compound is directly utilized as a primary component or precursor for the fabrication of chemical sensors, including gas sensors. The field of nickel-based gas sensors predominantly focuses on nickel oxide (NiO), for which other nickel salts, such as nickel nitrate or nickel chloride, are more commonly reported as precursors. researchgate.netresearchgate.netmdpi.com

Precursor for Nanoparticle Synthesis (e.g., NiO Nanoparticles)

Current research on the synthesis of nickel oxide (NiO) nanoparticles does not indicate the use of this compound as a precursor. The synthesis of NiO nanoparticles is well-documented using various chemical methods, such as sol-gel, chemical precipitation, and hydrothermal techniques. ijirmps.orgijnnonline.net However, the commonly employed precursors in these methods are other nickel salts, including nickel nitrate hexahydrate, nickel chloride hexahydrate, and nickel acetate tetrahydrate. nanobioletters.comsemanticscholar.orgui.ac.id

Role in the Synthesis of Ionic Imprinted Polymers for Metal Ion Recognition

Ion-imprinted polymers (IIPs) are a class of materials designed with specific recognition sites for target ions, making them highly selective for applications like separation and extraction. nih.gov While nickel(II) ions are used as templates in the synthesis of IIPs for nickel recognition, the existing literature does not specify this compound as the salt of choice for this purpose. ifremer.frekb.egnih.gov The general methodology involves the polymerization of functional monomers and a cross-linking agent in the presence of a template ion, which is later removed to create specific binding cavities. nih.gov

Integration in Functional Composite Materials

There is a lack of available research detailing the direct integration of this compound into functional composite materials. The development of nickel-based composite materials, particularly those incorporating nickel oxide, typically involves precursors other than nickel iodide. sapub.org

Coordination Chemistry and Ligand Interaction Studies

This compound serves as a valuable precursor in the field of coordination chemistry for the study of aquo complexes and the synthesis of novel coordination compounds.

Formation and Characterization of Aquo Complexes

When dissolved in water, nickel(II) iodide readily forms a well-characterized aquo complex. This paramagnetic, bluish-green solid is identified as hexaaquanickel(II) iodide, with the chemical formula [Ni(H₂O)₆]I₂. wikipedia.org The distinct bluish-green coloration is a signature characteristic of hydrated nickel(II) compounds. wikipedia.org The formation of this complex involves the coordination of six water molecules, acting as ligands, to the central nickel(II) ion in an octahedral geometry.

| Property | Description |

| Compound Name | Hexaaquanickel(II) iodide |

| Chemical Formula | [Ni(H₂O)₆]I₂ |

| Appearance | Bluish-green solid |

| Coordination Geometry | Octahedral |

Design, Synthesis, and Characterization of Novel Nickel(II) Coordination Complexes

Nickel(II) iodide is a useful starting material for the synthesis of new coordination complexes with various ligands. Research has demonstrated its utility in creating complexes with interesting structural and electronic properties. For instance, nickel(II) iodide has been used in the synthesis of a series of four- and five-coordinate Ni(II) complexes. In these studies, anhydrous nickel(II) iodide (NiI₂) was reacted with a lithium salt of a pincer-type ligand to yield dark green complexes. These compounds were thoroughly characterized using techniques such as NMR and UV-Vis spectroscopy, as well as single-crystal X-ray crystallography.

Furthermore, the interaction between nickel(II) iodide and ligands like nonamethylimidodiphosphoramide (NIPA) has been investigated to understand the resulting complex formation. researchgate.net Bivalent metal complexes with the general formula M(2AP)₂X₂, where M is nickel, and X is iodide, have also been synthesized using nickel(II) iodide in ethanol (B145695) solutions. researchgate.net These studies contribute to a deeper understanding of the coordination chemistry of nickel(II) and the influence of different ligands on the geometry and properties of the resulting complexes.

Future Directions and Emerging Research Avenues

Advancements in Precision Synthesis and Nanostructure Control

The future of nickel iodide hexahydrate applications is intrinsically linked to the ability to precisely control its synthesis and fabricate nanostructures with tailored properties. Current research is moving beyond bulk synthesis methods towards more sophisticated techniques that allow for the manipulation of size, shape, and dimensionality. Solvothermal and microwave-assisted synthesis are being refined to produce nickel-based nanoparticles with high monodispersity. mdpi.com The goal is to create nanostructures, such as nanoparticles, nanowires, and thin films, with enhanced surface-area-to-volume ratios, which is crucial for catalytic and energy storage applications. mdpi.com

A key challenge lies in preventing the rapid oxidation of nickel during synthesis, necessitating the use of inert atmospheres. mdpi.com Researchers are investigating various capping agents and surfactants to control particle growth and prevent agglomeration, thereby ensuring the stability and reactivity of the nanostructures. The ability to exfoliate layered materials like nickel(II) iodide into two-dimensional (2D) nanosheets is also a significant area of interest, although the strong ionic bonding presents a considerable challenge compared to materials like graphene. 2dmaterialsupermarket.com

Key Research Objectives in Precision Synthesis:

| Research Objective | Rationale | Potential Impact |

| Size-Controlled Nanoparticle Synthesis | Particle size directly influences catalytic activity and electronic properties. | Enhanced performance in catalysis and nanoelectronics. |

| Shape-Selective Nanostructure Fabrication | Different crystallographic facets can exhibit varied reactivity and selectivity. | Development of highly selective catalysts. |

| 2D Nanosheet Exfoliation | Two-dimensional materials possess unique electronic and optical properties. | Applications in next-generation electronics and optoelectronics. |

| Surface Functionalization | Modifying the surface can improve dispersibility and introduce new functionalities. | Improved compatibility in composite materials and targeted drug delivery. |

Development of Multiscale Modeling and Predictive Design Methodologies

Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials based on this compound. Multiscale modeling, which combines different computational techniques to study materials across various length and time scales, is a particularly promising avenue. kit.eduillinois.edu These models can help researchers understand and predict the material's behavior from the atomic level up to the macroscopic scale.

Density Functional Theory (DFT) calculations are being employed to investigate the electronic structure and bonding in nickel iodide compounds, providing insights into their catalytic and magnetic properties. acs.orgmaterialsproject.org These atomistic simulations can predict the stability of different crystal structures and the effects of doping or defects. At a larger scale, molecular dynamics simulations can model the behavior of this compound in solution and its interaction with other molecules, which is crucial for understanding its role in catalysis and electrochemistry.

Machine learning and artificial intelligence are also emerging as powerful tools for materials discovery. mit.eduyoutube.com By training algorithms on existing experimental and computational data, researchers can predict the properties of new, hypothetical compounds and identify promising candidates for specific applications, significantly reducing the time and cost of traditional trial-and-error experimentation.

Table of Modeling Techniques and Their Applications:

| Modeling Technique | Scale | Information Obtained | Application Area |

| Density Functional Theory (DFT) | Atomic | Electronic structure, bond energies, reaction pathways. | Catalyst design, understanding electronic properties. |

| Molecular Dynamics (MD) | Molecular | Diffusion, phase transitions, solvation. | Predicting behavior in solution, interface studies. |

| Machine Learning (ML) | Macro | Property prediction, structure-property relationships. | High-throughput screening of new materials. |

Innovation in Novel Catalytic Systems and Mechanisms

Nickel iodide has long been recognized for its catalytic activity, particularly in carbonylation and cross-coupling reactions. haz-map.comwikipedia.orgheegermaterials.com Future research is focused on expanding its catalytic applications and understanding the underlying reaction mechanisms to develop more efficient and selective catalysts. Nickel catalysts are attractive due to their lower cost compared to precious metals like palladium. nih.gov

A key area of innovation is the development of catalytic systems that can operate under milder reaction conditions, reducing energy consumption and environmental impact. This involves the design of sophisticated ligands that can tune the electronic and steric properties of the nickel center, thereby controlling its reactivity. rsc.org Researchers are also exploring the use of nickel iodide in combination with other metals to create bimetallic catalysts with synergistic effects. mdpi.com

Understanding the mechanistic pathways of nickel-catalyzed reactions is crucial for catalyst improvement. Studies are investigating the role of different nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III), Ni(IV)) in the catalytic cycle. nih.govsigmaaldrich.com The ability of nickel to participate in single-electron transfer (SET) processes opens up radical-based reaction pathways that are not accessible to other metals. nih.gov Elucidating these complex mechanisms through a combination of experimental techniques and computational modeling will enable the rational design of next-generation catalysts. rsc.org

Exploration of Next-Generation Materials Development based on this compound

The unique electronic and magnetic properties of nickel iodide are paving the way for its use in a variety of next-generation materials. mat-mall.com Its layered crystal structure makes it a candidate for the development of 2D materials with novel electronic and spintronic properties. 2dmaterialsupermarket.comwikipedia.org At low temperatures, crystalline NiI₂ exhibits p-wave magnetism, a phenomenon that could be exploited in future spintronic devices requiring significantly less power than conventional electronics. wikipedia.org

In the field of energy storage, nickel-based materials are already crucial components of batteries. Research is exploring the use of nickel iodide and its derivatives as electrode materials in supercapacitors and batteries. 2dmaterialsupermarket.com The development of nanostructured nickel iodide could lead to materials with high surface area and improved charge storage capacity. Furthermore, the push towards nickel-enriched cathode materials for lithium-ion batteries is driven by the desire to reduce cobalt content and increase energy density. rsc.org

The optical properties of this compound also present opportunities for the development of new optoelectronic devices. 2dmaterialsupermarket.com By incorporating nickel iodide into composite materials or fabricating thin films, it may be possible to create novel sensors, photodetectors, and other light-interactive technologies. The ongoing exploration of these advanced materials is expected to unlock new functionalities and applications for this versatile compound. icef.go.jp

Q & A

Q. What are the recommended methods for synthesizing nickel iodide hexahydrate in a laboratory setting?

this compound can be prepared via two primary routes:

- Dehydration of the hexahydrate : Controlled heating under inert conditions to remove water while retaining structural integrity.

- Metathetic reaction : Reacting sodium iodide (NaI) with nickel(II) chloride or nitrate in ethanol, followed by crystallization . For high-purity synthesis, ultra-dry reagents (≥99.9% metals basis) are recommended to minimize impurities like residual halides or transition metals .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves (tested for nickel salt compatibility), lab coats, and safety goggles.

- Engineering controls : Work in a fume hood to avoid inhalation of dust or aerosols.

- Storage : Keep in airtight, moisture-resistant containers at room temperature, away from oxidizers .

- Emergency protocols : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. How should this compound be stored to prevent degradation?

Store in amber glass or chemically inert plastic containers with desiccants to prevent hygroscopic absorption. Regularly monitor for discoloration (e.g., black or blue-green solid indicates anhydrous contamination) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a catalyst in cross-coupling reactions?

- Factor screening : Use experimental design (e.g., factorial or response surface methodology) to evaluate variables such as catalyst loading (5–10 mol%), solvent polarity, and temperature (60–100°C).

- Synergistic reagents : Pair with samarium(II) iodide to enhance electron transfer efficiency in radical-mediated pathways .

- Yield monitoring : Employ HPLC or GC-MS to track product formation and competing side reactions .

Q. What analytical techniques are most effective for characterizing the structural purity of this compound?

Q. How does the presence of water of crystallization influence its reactivity in organic synthesis?

The hexahydrate form stabilizes the nickel(II) ion in aqueous or protic solvents, facilitating ligand exchange in coordination complexes. However, in anhydrous conditions (e.g., ethanol), dehydration can generate active Ni²⁺ sites for catalytic cycles, though excess water may hydrolyze sensitive substrates .

Q. What are the mechanisms underlying the catalytic activity of this compound in carbonylation reactions?

Q. How do structural differences between this compound and other nickel halide hydrates affect their applications?

Unlike NiCl₂·6H₂O or NiBr₂·6H₂O, this compound’s larger iodide ion increases lattice spacing, enhancing solubility in polar aprotic solvents (e.g., DMF). This property is critical in electrocatalysis and photovoltaic material synthesis, where solvent compatibility impacts film morphology .

Q. In what ways can experimental design methodologies assess process robustness in this compound-mediated reactions?

- Defining factors : Variables include reagent stoichiometry, solvent volume, and reaction time.

- Response variables : Yield, enantiomeric excess (for asymmetric reactions), or catalyst turnover number.

- Statistical analysis : Use ANOVA to identify significant factors and establish control limits for scalable processes .

Q. What are the common impurities in this compound, and how can they be removed?

- Trace metals : Residual Co, Fe, or Cu from synthesis. Purify via recrystallization in ethanol-water mixtures.

- Anhydrous contamination : Detectable via TGA. Re-dissolve in deionized water and re-crystallize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.